Physicochemical Differentiation: Lipophilicity (clogP) vs. Closest Structural Analogs
The target compound exhibits a predicted clogP of 1.52–1.78, which is notably lower than that of the trifluoromethyl-substituted analog N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide (CAS 1105200-32-5, predicted clogP estimated >2.5 based on the CF3 group contribution of approximately +0.9 log units relative to a methyl substituent). This differential lipophilicity translates to an approximately 5- to 10-fold difference in predicted octanol-water partition coefficient, which has direct implications for aqueous solubility, membrane permeability, and non-specific protein binding in biological assay systems [1][2]. The 4-fluoro-3-methyl substitution pattern also yields a distinct hydrogen-bond donor/acceptor profile (HBD: 2, HBA: 6) compared to the 4-methoxy analog, which adds an additional HBA via the ether oxygen [1].
| Evidence Dimension | Predicted lipophilicity (clogP) and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | clogP 1.52–1.78; HBD 2, HBA 6; tPSA 73–92 Ų |
| Comparator Or Baseline | N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide: estimated clogP >2.5; 4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: HBA 7 (additional ether oxygen) |
| Quantified Difference | ΔclogP ≈ 0.7–1.0 (target more hydrophilic); ΔHBA = −1 relative to 4-methoxy analog |
| Conditions | In silico predictions using fragment-based clogP calculations; pH 7.4 |
Why This Matters
Lower clogP favors aqueous solubility and reduces non-specific binding in biochemical assays, making this compound more suitable for high-concentration screening formats compared to more lipophilic analogs.
- [1] SILDrug / EOS81548. Predicted physicochemical descriptors: clogP 1.52, tPSA 91.92 Ų, HBA 6, HBD 2, Rotatable Bonds 5. Lipinski RO5 compliant. View Source
- [2] ZINC Database. Substance ZINC000131529872. Predicted logP: 1.784, tPSA: 73–75 Ų (pH-dependent). View Source
